molecular formula C10H12OS B13645747 3-[(4-Methylphenyl)sulfanyl]propanal CAS No. 120483-06-9

3-[(4-Methylphenyl)sulfanyl]propanal

Cat. No.: B13645747
CAS No.: 120483-06-9
M. Wt: 180.27 g/mol
InChI Key: PFJLRBLSBTUQSP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfanyl]propanal is an aldehyde derivative featuring a sulfanyl group attached to a 4-methylphenyl substituent.

Properties

CAS No.

120483-06-9

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanylpropanal

InChI

InChI=1S/C10H12OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3

InChI Key

PFJLRBLSBTUQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfanyl Groups

The following table summarizes key structural and functional differences between 3-[(4-Methylphenyl)sulfanyl]propanal and related compounds:

Compound Name Molecular Formula Functional Group Substituent Key Properties/Activities Reference
This compound C₁₀H₁₂OS Aldehyde 4-Methylphenyl Hypothesized higher lipophilicity due to aromatic substituent; reactivity of aldehyde group may influence toxicity.
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone C₂₂H₂₀OS Ketone 4-Methylphenyl, two phenyl groups High SARS-CoV-2 Mpro inhibitory activity (∆G = -7.6 kcal/mol), non-toxic, good solubility .
3-(Methylsulfanyl)propanal C₄H₈OS Aldehyde Methyl Cooked potato-like odor; low recovery rates (24–50%) in malt extracts due to volatility .
3-(p-Hydroxyphenyl)propanal C₉H₁₀O₂ Aldehyde 4-Hydroxyphenyl High similarity score (0.38) with estrogen-related receptors; polar due to hydroxyl group .
Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate C₁₁H₁₁NO₂S Ester 4-Cyanophenyl Predicted collision cross-section data available; cyano group enhances electron-withdrawing effects .

Functional Group Impact

  • Aldehyde vs. Ketone: The ketone derivative (3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone) exhibits stronger binding affinity to SARS-CoV-2 Mpro (∆G = -7.6 kcal/mol) compared to remdesivir, attributed to its extended aromatic structure and ketone stability .
  • Substituent Effects :
    • The 4-methylphenyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility compared to simpler analogs like 3-(methylsulfanyl)propanal .
    • The hydroxyphenyl substituent in 3-(p-Hydroxyphenyl)propanal introduces hydrogen-bonding capability, critical for receptor interactions (e.g., estrogen-related receptors) .

Comparative Data Table: Binding and Occupancy

Compound Affinity Energy (∆G, kcal/mol) Similarity to N3 Inhibitor (%) Occupancy (%) Toxicity
3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone -7.6 76.19–86.67 81.82–90.91 Non-toxic
Remdesivir Not reported 73.33–76.19 63.64–81.82 Moderate
3-(p-Hydroxyphenyl)propanal Not reported Similarity score 0.38 Not tested Not reported

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